N-cyclopentyl-3,5-dimethyl-1-phenyl-1H-pyrazole-4-sulfonamide
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Overview
Description
N-cyclopentyl-3,5-dimethyl-1-phenylpyrazole-4-sulfonamide is an organic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-3,5-dimethyl-1-phenylpyrazole-4-sulfonamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopentanone with hydrazine hydrate to form cyclopentyl hydrazine. This intermediate is then reacted with 3,5-dimethyl-1-phenylpyrazole-4-sulfonyl chloride under basic conditions to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
N-cyclopentyl-3,5-dimethyl-1-phenylpyrazole-4-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The sulfonamide group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of sulfonic acids or sulfoxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
N-cyclopentyl-3,5-dimethyl-1-phenylpyrazole-4-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of N-cyclopentyl-3,5-dimethyl-1-phenylpyrazole-4-sulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethyl-1-phenylpyrazole: Shares the pyrazole core but lacks the sulfonamide group.
N-cyclopentyl-1-phenylpyrazole-4-sulfonamide: Similar structure but different substitution pattern.
3,5-Dimethyl-1-phenylpyrazole-4-carboxamide: Contains a carboxamide group instead of a sulfonamide.
Uniqueness
N-cyclopentyl-3,5-dimethyl-1-phenylpyrazole-4-sulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the sulfonamide group enhances its solubility and reactivity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C16H21N3O2S |
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Molecular Weight |
319.4 g/mol |
IUPAC Name |
N-cyclopentyl-3,5-dimethyl-1-phenylpyrazole-4-sulfonamide |
InChI |
InChI=1S/C16H21N3O2S/c1-12-16(22(20,21)18-14-8-6-7-9-14)13(2)19(17-12)15-10-4-3-5-11-15/h3-5,10-11,14,18H,6-9H2,1-2H3 |
InChI Key |
RWYVGCLCVREUNH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=CC=C2)C)S(=O)(=O)NC3CCCC3 |
Origin of Product |
United States |
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